molecular formula C16H21NO4 B1270833 (2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid CAS No. 336818-78-1

(2S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B1270833
CAS No.: 336818-78-1
M. Wt: 291.34 g/mol
InChI Key: JDAQDIQHICLYKH-STQMWFEESA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the InChI code is "1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1" .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, density, boiling point, and melting point. For a similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-(methylamino)pyrrolidine-2-carboxylic acid”, the molecular weight is 244.29 . Another similar compound, “(2S,4R)-1-(tert-butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid”, has a molecular weight of 233.24, a density of 1.38g/cm3, a boiling point of 500.1ºC at 760 mmHg, and a melting point of 114.0 to 118.0 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Ketoester Derivatives : The compound is used in the synthesis of ketoester derivatives derived from hydroxyproline, which are valuable in organic synthesis (King, Armstrong, & Keller, 2005).
  • Stereoselective Synthesis : It is involved in the stereoselective synthesis of 2-aryl-thiazolidine-4-carboxylic acids via a reaction with L-Cysteine and aromatic aldehydes (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Biological and Pharmaceutical Research

  • Antibacterial Activity : Derivatives of this compound have shown potential antibacterial activities, highlighting its significance in pharmaceutical research (Song, Ma, & Zhu, 2015).

Crystallography and Structural Analysis

  • Crystal Structure Studies : The crystal structure of derivatives of this compound has been analyzed, contributing to the understanding of molecular conformations in chemistry (Yuan, Cai, Huang, & Xu, 2010).
  • Supramolecular Aggregation Behavior : Research into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, which include this compound, has implications for the development of biocompatible supramolecular assemblies (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Methodological Developments

  • Enantioselective Synthesis : The compound is integral to the enantioselective synthesis of various organic molecules, showcasing its role in advancing synthetic methodologies (Kubo, Kubota, Takahashi, & Nunami, 1997).
  • Hydrogen Bonding in Racemic Crystals : Its derivatives have been used to study hydrogen bonding patterns in racemic crystal structures, contributing to the field of crystallography and molecular interactions (Kălmăn, Argay, Fábián, Bernáth, & Fülöp, 2001).

Miscellaneous Applications

  • GC Method for Enantiomeric Purity Determination : The compound has been used in the development of a gas chromatography method for determining the enantiomeric purity of proline derivatives, demonstrating its utility in analytical chemistry (Xiang & Sluggett, 2010).

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAQDIQHICLYKH-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373174
Record name (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

336818-78-1
Record name (4R)-1-(tert-Butoxycarbonyl)-4-phenyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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